CuOTf-toluene

Description

Historical Trajectory and Evolution of Copper(I) and Copper(II) Triflate in Organic Transformations

The journey of copper in organic synthesis began over a century ago with classic reactions like the Ullmann condensation. researchgate.net However, the advent of modern organometallic chemistry has dramatically expanded its role. The development of copper triflate salts marked a significant milestone in this evolution. Copper(II) triflate (Cu(OTf)₂), first reported in 1972, was quickly recognized as a potent Lewis acid. wikipedia.org Its stability, ease of handling, and high catalytic activity made it a superior alternative to many other metal triflates and traditional Lewis acids. researchgate.netbeilstein-journals.org

Early applications of Cu(OTf)₂ included promoting Diels-Alder reactions and cyclopropanations. wikipedia.org Over time, its utility expanded to a vast array of transformations. Researchers have successfully employed Cu(OTf)₂ in oxidative couplings, reactions of diazo compounds, and the synthesis of oxazoles. thieme-connect.com It has proven effective in activating substrates for nucleophilic attack, as seen in the synthesis of α-aminophosphonates and in multicomponent reactions to build complex molecular architectures. beilstein-journals.org

The evolution of copper triflate catalysis is also characterized by the development of asymmetric transformations. Chiral complexes of both copper(I) and copper(II) triflate have been developed as active catalysts for enantioselective cyclopropanation and conjugate addition reactions, achieving high levels of stereocontrol. researchgate.netnih.gov Furthermore, copper-catalyzed trifluoromethylation reactions have gained enormous interest due to the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals. beilstein-journals.orgbeilstein-journals.org These processes often leverage the unique electronic properties of copper triflate complexes to facilitate the transfer of a CF₃ group. beilstein-journals.org

The copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex, a stable, white crystalline powder, is another key player. chemblink.comthermofisher.com This complex is particularly valuable as it stabilizes the copper(I) oxidation state, which is crucial for many catalytic cycles, including cross-coupling and atom transfer radical polymerization. chemblink.com The inclusion of toluene in the complex modulates the electronic properties and reactivity of the copper center. chemblink.com The historical development has seen a shift from stoichiometric to catalytic applications, a focus on milder reaction conditions, and the design of sophisticated ligand systems to control selectivity and reactivity, cementing copper triflates as indispensable tools in modern organic synthesis. nih.govacs.org

Table 1: Key Developments in Copper Triflate-Catalyzed Reactions

| Year (First Reported) | Reaction Type | Catalyst | Significance | Reference |

|---|---|---|---|---|

| 1972 | Diels-Alder / Cyclopropanation | Cu(OTf)₂ | Established Cu(OTf)₂ as a powerful Lewis acid catalyst in fundamental organic reactions. | wikipedia.org |

| 1989 | Catalytic Trifluoromethylation | CuI (precursor) | Pioneered the catalytic trifluoromethylation of haloarenes, a field later expanded by various copper sources including triflates. | beilstein-journals.org |

| 2005 | Nazarov Cyclization | Cu(OTf)₂ | Demonstrated a mild and efficient procedure for the electrocyclization of divinyl ketones. | thieme-connect.com |

| 2010 | Three-Component Coupling (A³) | CuOTf·toluene / Cu(OTf)₂ | Enabled the efficient one-pot synthesis of propargylcarbamates from aldehydes, alkynes, and carbamates without a co-catalyst. | researchgate.net |

| 2018 | Tandem Cross-Coupling/SN2' | Cu(I) | Developed a novel one-pot double coupling of epoxy ketones with Grignard reagents, inspired by couplings of vinyl triflates. | rsc.org |

| 2020 | Borrowing Hydrogen Methodology | Cu(OTf)₂/dppe | Facilitated the clean synthesis of diarylamines from alcohols and sulfonamides, with water as the only byproduct. | academie-sciences.fr |

Strategic Utility of Copper Triflate-Toluene Systems in Synthetic Methodology Development

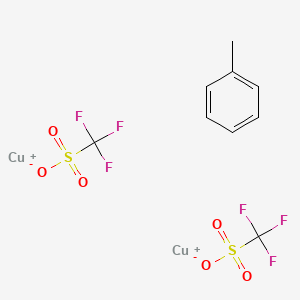

The combination of copper triflate with toluene as a solvent or co-ligand provides a powerful system for developing new synthetic methodologies. Toluene is not merely an inert reaction medium; it can actively participate in the catalytic cycle. The copper(I) trifluoromethanesulfonate toluene complex, with the formula (CuOTf)₂·C₇H₈, is a well-defined, commercially available reagent where the toluene molecule stabilizes the copper(I) center through a π-interaction. chemblink.comthermofisher.com This stabilization is crucial for reactions that are sensitive to the oxidation state of the copper catalyst.

The strategic advantage of using the CuOTf-toluene system lies in its ability to promote a diverse range of reactions with high efficiency and selectivity. For instance, it is a highly effective catalyst for cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. chemblink.com The triflate counterion enhances the electrophilicity of the copper center, making it highly reactive, while the toluene ligand modulates this reactivity and improves solubility and stability. chemblink.com

In recent years, this compound systems have been instrumental in advancing multicomponent reactions (MCRs), which are highly atom-economical processes that allow the synthesis of complex molecules in a single step. beilstein-journals.orgrsc.org For example, the Cu(OTf)₂-catalyzed three-component coupling of aldehydes, alkynes, and carbamates proceeds in high yield, showcasing the catalyst's ability to activate multiple substrates simultaneously. researchgate.net Similarly, the synthesis of fused imidazo (B10784944) heterocycles from an N-heterocycle, an alkyne, and a bromide was optimized using Cu(OTf)₂ in toluene, highlighting the solvent's compatibility and efficacy in complex reaction cascades. rsc.org

The utility of toluene as a solvent in copper triflate-catalyzed reactions is also evident in amination reactions. In the synthesis of diarylamines via the "borrowing hydrogen" methodology, a Cu(OTf)₂-based catalyst showed excellent performance in toluene, affording the desired product in 95% yield. academie-sciences.fr This demonstrates that for certain transformations, toluene can be a superior solvent compared to others like THF or water, likely by stabilizing key metal-hydride intermediates in the catalytic cycle. academie-sciences.fr The system's utility is further underscored in aerobic oxidation reactions, where copper catalysts in toluene can selectively oxidize primary alcohols to aldehydes. nih.govacs.org

Table 2: Selected Applications of Copper Triflate in Toluene

| Reaction | Substrates | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of Diarylamines | Benzhydrol, p-toluenesulfonamide | Cu(OTf)₂ (5 mol%), dppe (5 mol%) | N-benzhydryl-4-methylbenzenesulfonamide | 95% | academie-sciences.fr |

| Synthesis of Pyrimidines | Benzamidine hydrochloride, Benzyl (B1604629) alcohol, 1-phenylethanol | Cu(OAc)₂ (10 mol%), KOH | 2,4,5-triphenyl-6-methylpyrimidine | 84% (with Cu(II) catalyst) | rsc.org |

| Chan-Lam Coupling | Aniline, Phenylboronic acid | Cu(OAc)₂, Myristic acid | Diphenylamine | 98% (at room temp) | acs.org |

| Aerobic Oxidation | Benzyl alcohol | RuCl₂(PPh₃)₃ (2 mol%), TEMPO (12 mol%) | Benzaldehyde | 99% | acs.org |

| Halide Exchange | 4-n-butyl phenyltriflate, KBr | Pd₂(dba)₃, Ligand, PTC | 4-n-butylbromobenzene | 32% | nih.gov |

Properties

Molecular Formula |

C9H8Cu2F6O6S2 |

|---|---|

Molecular Weight |

517.4 g/mol |

IUPAC Name |

copper(1+);toluene;trifluoromethanesulfonate |

InChI |

InChI=1S/C7H8.2CHF3O3S.2Cu/c1-7-5-3-2-4-6-7;2*2-1(3,4)8(5,6)7;;/h2-6H,1H3;2*(H,5,6,7);;/q;;;2*+1/p-2 |

InChI Key |

ATUUSMBCJWYMEG-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+] |

Origin of Product |

United States |

Catalytic Applications of Copper Triflate Toluene in Chemical Bond Formation

Carbon-Carbon Bond Formation Methodologies

The (CuOTf)₂·toluene (B28343) complex is a powerful tool for forging new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Its efficacy is demonstrated in both multicomponent coupling reactions, where multiple starting materials are combined in a single step, and in cross-coupling reactions that enable the functionalization of otherwise inert C-H bonds.

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy, allowing for the rapid assembly of molecular complexity from simple precursors. The copper triflate-toluene catalyst has proven effective in several key MCRs.

The synthesis of propargylamines, often achieved through a three-component reaction involving an aldehyde, an amine, and a terminal alkyne (A³ coupling), is a cornerstone transformation for producing valuable building blocks in medicinal chemistry. researchgate.netbeilstein-journals.org While various copper salts can catalyze this reaction, the toluene complex of copper(I) triflate, (CuOTf)₂·toluene, has been identified as a competent, albeit sometimes less efficient than other triflates, catalyst for this transformation. nih.gov Research has shown that copper(II) triflate, a related precursor, is effective in toluene for these couplings, highlighting the suitability of the solvent system. researchgate.netresearchgate.net The reaction mechanism is believed to involve the copper catalyst activating the terminal alkyne, facilitating its nucleophilic attack on an iminium ion formed in situ from the aldehyde and amine. beilstein-journals.org

Studies comparing different catalysts have shown that while (CuOTf)₂·toluene can facilitate the desired reaction, its efficiency can be influenced by the specific substrates and reaction conditions. nih.gov For instance, in the synthesis of α-aminopropargylphosphonates, the toluene complex of copper(I) triflate was noted to catalyze the reaction, although silver(I) triflate provided higher yields under the tested conditions. nih.gov

Table 1: Examples of Copper Triflate-Catalyzed Propargylamine Synthesis

| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | n-Butyl Carbamate | Phenylacetylene | Cu(OTf)₂ (10) | Toluene | 87 | researchgate.net |

| Benzaldehyde | n-Butyl Carbamate | 4-CF₃-C₆H₄-CCH | Cu(OTf)₂ (10) | Toluene | 71 | researchgate.net |

| Benzaldehyde | n-Butyl Carbamate | 2-F-C₆H₄-CCH | Cu(OTf)₂ (10) | Toluene | 74 | researchgate.net |

| Cyclohexanone | Benzylamine | 1-Octyne | Cu(OTf)₂ (10) | Toluene | High | rsc.org |

Heterocyclic structures are ubiquitous in pharmaceuticals and natural products. The (CuOTf)₂·toluene complex catalyzes annulation reactions, which are processes that form a new ring onto an existing molecular scaffold. A notable application is the ring expansion of vinyl aziridines to furnish 3-pyrrolines. organic-chemistry.org This transformation proceeds under mild conditions (room temperature in THF), demonstrating the catalyst's ability to facilitate complex rearrangements efficiently. organic-chemistry.org

Furthermore, the (CuOTf)₂·toluene catalyst has been employed in decarboxylative cascade cyclizations. mdpi.com In a reaction between propargylic carbamates and pyridinium (B92312) 1,4-zwitterions, the catalyst, in the presence of triethylamine (B128534), efficiently forms fused polyheterocyclic systems with excellent diastereoselectivity. mdpi.com This process involves the formation of two C-C bonds, one C-N bond, and one C-S bond in a single operation. The proposed mechanism suggests that the copper catalyst first activates the alkyne, initiating the cascade. mdpi.com While not always specifying the toluene complex, related studies show that Cu(OTf)₂ is a potent catalyst for synthesizing various heterocycles like imidazo-fused systems and quinolines, often using toluene as the solvent. rsc.orgscispace.com

Table 2: Heterocycle Synthesis using Copper Triflate-Toluene Catalyst

| Starting Material(s) | Product Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Vinyl Aziridines | 3-Pyrrolines | (CuOTf)₂·toluene | THF, rt | Not specified | organic-chemistry.org |

| Propargylic Carbamates + Pyridinium 1,4-zwitterions | Fused Polyheterocycles | (CuOTf)₂·toluene | Et₃N | Comparable yields, excellent diastereoselectivity | mdpi.com |

The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, is a classic method for synthesizing α-aminonitriles, which are precursors to amino acids. mdpi.com Copper(II) triflate has been identified as an effective Lewis acid catalyst for this transformation, particularly when using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. researchgate.netbeilstein-journals.org The mechanism involves the catalyst activating an in situ-formed imine, which facilitates the addition of the nitrile group. researchgate.netbeilstein-journals.org

Table 3: Evaluation of Cu(OTf)₂ in a Strecker-Type Reaction with TMSCN

| Cyanide Source | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| TMSCN | Cu(OTf)₂ | THF | 25 | acs.org |

| TMSCN | Cu(OTf)₂ | Methanol | 28 | acs.org |

| TMSCN | Cu(OTf)₂ | Toluene | 0 | acs.org |

| TMSCN | Cu(OTf)₂ | DMF | 0 | acs.org |

Cross-Coupling Reactions

Cross-coupling reactions that form carbon-carbon bonds via the activation of C-H bonds represent a highly atom-economical and modern synthetic strategy. greyhoundchrom.com Copper catalysts, including copper triflate, play a significant role in this field. rsc.orgbeilstein-journals.org

Copper triflate has been utilized in the C-H functionalization of various substrates. One example is the copper-catalyzed oxidative C(sp³)–H bond arylation of tetrahydroisoquinolines with aryl boronic acids. mdpi.com In this study, the use of CuOTf as a catalyst in conjunction with a chiral PhPyBox ligand resulted in the formation of the arylated product with 44% enantiomeric excess, demonstrating its utility in asymmetric synthesis. mdpi.com

While direct C-H alkylation literature does not frequently specify the (CuOTf)₂·toluene complex, the broader field of copper-catalyzed C-H activation provides strong evidence for its potential. acs.org For instance, copper catalysts are widely used in the direct arylation of heterocycles and in the intramolecular cyclization of substrates via C-H activation, often in toluene as a solvent. nih.govacs.org These reactions underscore the capability of copper systems to mediate the challenging transformation of a C-H bond into a new C-C bond, a foundational reaction for which the (CuOTf)₂·toluene complex is a relevant and potent catalytic system.

Carbon-Heteroatom Bond Formation Methodologies

The (CuOTf)₂·toluene complex and its Cu(II) counterpart are exceptionally versatile in forging carbon-nitrogen bonds through various methodologies.

Amination: Copper-catalyzed C-H amination offers a direct route to synthesize amines from abundant hydrocarbon feedstocks. Cu(OTf)₂ has been used to catalyze the nondirected amination of benzylic C-H bonds, such as those in toluene, using hydroxylamine-based reagents. nih.gov In the presence of a suitable ligand, this system provides benzylic amination products in good yields. nih.gov For alkene amination, a system of Cu(OTf)₂ with a bis(oxazoline) ligand effectively catalyzes the oxidative C-H amination of alkenes. nih.gov

Amidation: Cu(OTf)₂ has been shown to catalyze the intermolecular amidation of C-acylimines with amides under mild conditions. organic-chemistry.org When combined with triphenylphosphine (B44618) (PPh₃) as a ligand in toluene, this system provides monoacyl gem-diamino acid derivatives in good to excellent yields. organic-chemistry.org Another powerful application is the copper-catalyzed synthesis of N-arylacetamides from alkyl or benzyl (B1604629) nitriles using diaryliodonium salts. rsc.org The (CuOTf)₂·toluene complex was found to be the most efficient catalyst, leading to quantitative formation of the product in a very short reaction time. rsc.org

Aziridination and Related Reactions: The (CuOTf)₂·toluene complex is a superior catalyst for the ring expansion of vinyl aziridines to form 3-pyrrolines. organic-chemistry.orgthieme-connect.comthieme-connect.com This transformation proceeds under mild conditions (room temperature in THF) and offers high yields (up to 94%), representing a practical method for synthesizing valuable N-heterocycles. organic-chemistry.orgthieme-connect.com The reaction is believed to proceed via a copper(I) insertion into the C-N bond of the aziridine (B145994) ring. organic-chemistry.org Additionally, CuOTf is used in catalytic stereoselective alkene aziridination reactions with sulfonimidamides in the presence of an iodine(III) oxidant, yielding aziridines with excellent yields. conicet.gov.ar

Table 3: Overview of CuOTf-Catalyzed C-N Bond Formation Reactions

| Reaction Type | Substrates | Catalyst System | Key Features | Yield | Ref |

|---|---|---|---|---|---|

| Benzylic C-H Amination | Toluene | Cu(OTf)₂, Ligand | Nondirected amination | Up to 86% | nih.gov |

| Alkene C-H Amination | Alkenes, N-tosylaniline | Cu(OTf)₂, bis(oxazoline) | Oxidative amination | Up to 90% | nih.gov |

| Amidation of C-acylimines | C-acylimines, Amides | Cu(OTf)₂, PPh₃ | Forms gem-diamino acid derivatives | Good to Excellent | organic-chemistry.org |

| Amidation with Nitriles | Alkyl nitriles, Diaryliodonium salts | (CuOTf)₂·toluene | Rapid, quantitative conversion | Up to 95% | rsc.org |

| Ring Expansion of Vinyl Aziridines | Vinyl aziridines | (CuOTf)₂·toluene | Mild conditions, forms 3-pyrrolines | Up to 94% | organic-chemistry.orgthieme-connect.com |

Copper triflate complexes also catalyze a range of C-O bond-forming reactions, enabling the synthesis of ethers and oxidized organic molecules.

Etherification: The synthesis of complex cyclic ethers can be achieved through copper-catalyzed carboetherification. Cu(OTf)₂ combined with a chiral bis(oxazoline) ligand catalyzes the enantioselective oxidative cyclization of 1,1-disubstituted alkenols to form spirocyclic ethers. nih.gov This reaction constructs two rings from an acyclic precursor, highlighting its synthetic power. nih.gov Furthermore, a formal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of propargylic imidates to pyridones, which involves both C-O and C-N bond manipulations, can be influenced by the choice of copper catalyst and ligand. rsc.org

Hydroalkoxylation: The intramolecular hydroalkoxylation of unactivated alkenes is a powerful strategy for synthesizing cyclic ethers. Cu(OTf)₂ with a chiral bis(oxazoline) ligand catalyzes the highly enantioselective intramolecular hydroalkoxylation of 4- and 5-alkenols to produce tetrahydrofurans, phthalans, and other cyclic ethers. nih.gov The reaction demonstrates broad substrate scope and high enantioselectivity (up to 99% ee). nih.gov Cu(OTf)₂ is also an efficient catalyst for the regioselective 5-exo-dig intramolecular hydroalkoxylation of 2-(ethynyl)benzyl alcohols, providing a direct route to functionalized phthalans in high yields. researchgate.net Mechanistic studies suggest that in some cases, the reaction may be initiated by the in situ generation of triflic acid (TfOH) from the reduction of Cu(OTf)₂ by the olefin substrate. researchgate.net

Allylic Oxidation: The (CuOTf)₂·toluene complex, when paired with a bis(oxazoline) ligand, is effective for the site- and enantioselective allylic C-H oxidation of alkenes. chemrxiv.org Using tert-butyl peroxybenzoate as the oxidant, this biomimetic catalytic system delivers chiral allylic esters in good yields and with high enantioselectivity. chemrxiv.org The choice of solvent can be critical, with fluorinated alcohols sometimes dramatically increasing both yield and enantioselectivity. chemrxiv.org

Table 4: Examples of CuOTf-Catalyzed C-O Bond Formation Reactions

| Reaction Type | Substrates | Catalyst System | Key Product | Key Features | Ref |

|---|---|---|---|---|---|

| Carboetherification | 1,1-disubstituted alkenols | Cu(OTf)₂, (S,S)-tBu-Box | Spirocyclic ethers | Enantioselective, two-ring formation | nih.gov |

| Hydroalkoxylation | 4- and 5-alkenols | Cu(OTf)₂, (S,S)-t-Bu-Box | Tetrahydrofurans, Phthalans | High enantioselectivity (up to 99% ee) | nih.gov |

| Hydroalkoxylation | 2-(ethynyl)benzyl alcohols | Cu(OTf)₂ | Phthalans | Regioselective 5-exo-dig cyclization | researchgate.net |

| Allylic Oxidation | Cyclic Alkenes | (CuOTf)₂·toluene, Box ligand | Chiral allylic esters | Site- and enantioselective C-H oxidation | chemrxiv.org |

Mechanistic Elucidation of Copper Triflate Toluene Catalysis

Active Species Generation and Speciation

The catalytic activity of the CuOTf-toluene system is predicated on the in situ generation of catalytically active copper species. This process involves changes in the oxidation state of copper and the formation of transient intermediates that directly participate in the catalytic cycle.

The catalytic prowess of copper is largely attributed to its accessible redox states, primarily Cu(I), Cu(II), and to a lesser extent, Cu(III). The interplay between these oxidation states is fundamental to the catalytic cycles of reactions mediated by this compound.

Cu(I) as the Active Species: In many reactions, the Cu(I) species is the primary active catalyst. beilstein-journals.org It can be generated in situ from Cu(II) precursors like copper(II) triflate (Cu(OTf)₂) through reduction by various agents, including copper(0) powder. acs.org The Cu(I) center is electron-rich and can engage in various elementary steps, such as oxidative addition and coordination to substrates. For instance, in atom transfer radical polymerization (ATRP), a Cu(I) complex reversibly abstracts a halogen atom from an alkyl halide initiator, forming a Cu(II) species and an organic radical. acs.org

Cycling between Cu(I) and Cu(II): Many catalytic cycles involve the shuttling of copper between the +1 and +2 oxidation states. acs.org For example, in aerobic oxidations, a Cu(I) salt often exhibits higher reactivity than its Cu(II) counterpart. acs.org The catalytic cycle typically involves the oxidation of Cu(I) to Cu(II) by an oxidant (like O₂) and subsequent reduction back to Cu(I) to complete the cycle.

Involvement of Cu(III): While less common, the Cu(III) oxidation state has been implicated as a key intermediate in certain catalytic transformations. nih.govresearchgate.net Access to the Cu(III) state is often facilitated by strong oxidants and allows for powerful two-electron reductive elimination to form C-C or C-heteroatom bonds, regenerating the Cu(I) catalyst. nih.govnih.gov For instance, in some trifluoromethylation reactions, a proposed mechanism involves the formation of an aryl-Cu(III)-CF₃ intermediate, which then undergoes reductive elimination to yield the desired product. nih.gov Computational studies have supported the involvement of Cu(I)/Cu(III) catalytic cycles in reactions like the fluorination of diaryliodonium salts. acs.org

| Oxidation State | Role in Catalysis | Key Processes | Example Reactions |

|---|---|---|---|

| Cu(I) | Often the primary active species, electron-rich catalyst. | Oxidative addition, coordination to substrates, single-electron transfer (SET). acs.orgbeilstein-journals.org | Atom Transfer Radical Polymerization (ATRP), Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.orgacs.org |

| Cu(II) | Common intermediate, often formed from Cu(I) oxidation. | Reductive elimination, single-electron transfer (SET), Lewis acid catalysis. acs.org | Aerobic oxidations, trifluoromethylation. acs.orgbeilstein-journals.org |

| Cu(III) | High-valent intermediate, enables challenging bond formations. | Reductive elimination, formation of C-C and C-heteroatom bonds. nih.govnih.gov | Trifluoromethylation, cross-coupling reactions. nih.govresearchgate.net |

The catalytic cycles involving this compound are characterized by the formation of various short-lived, highly reactive intermediates. These species are often not directly observable but are inferred from mechanistic studies and computational analysis.

Copper-Alkyl/Aryl Species: In cross-coupling reactions, organocopper intermediates, such as alkylcopper(III) or arylcopper(III) species, are often proposed. nih.govnih.gov These can be formed through the reaction of a carbon-centered radical with a Cu(II) complex or via oxidative addition. nih.govnih.gov

Copper-Nitrene/Carbene Species: In amination and cyclopropanation reactions, the formation of copper-nitrene or copper-carbene intermediates has been suggested. Recent studies have provided evidence for the generation of a dicopper alkyl nitrene as the active species in the synthesis of cyclic β-amino acids. rsc.orgrsc.org The trapping of a transient copper-tosylnitrene species with scandium triflate has provided direct evidence for its existence, with its electronic structure determined to be Cu(II)N•Ts. nih.gov

Copper-Oxygen Complexes: In aerobic oxidation reactions, various copper-oxygen species are invoked as key intermediates. nih.gov These can range from (superoxo)copper(II) to (peroxo)copper(III) complexes, depending on the supporting ligands and reaction conditions. nih.gov Copper(II)-oxyl species have also been proposed as active oxidants in certain catalytic oxidations. nih.gov

Radical Intermediates: Many CuOTf-catalyzed reactions proceed through radical pathways, involving the generation of organic radicals as transient intermediates. researchgate.netbeilstein-journals.org For example, the trifluoromethyl radical (•CF₃) can be generated from various sources through a copper-mediated single-electron transfer (SET) process. beilstein-journals.org Similarly, aryl radicals can be generated from aryldiazonium salts. beilstein-journals.org

Proposed Catalytic Pathways

Based on the nature of the generated active species and intermediates, several catalytic pathways have been proposed for reactions catalyzed by this compound. These pathways are not always mutually exclusive and can sometimes operate concurrently.

Radical mechanisms are prevalent in many copper-catalyzed transformations. nih.govresearchgate.netbeilstein-journals.org These pathways are typically initiated by a single-electron transfer (SET) event between a copper species and a substrate or reagent.

A general scheme for a radical process involves the generation of a radical (e.g., •CF₃ or an aryl radical) via a Cu(I)-mediated SET. beilstein-journals.org This radical can then react with another substrate or be trapped by a copper complex. For instance, in some trifluoromethylation reactions, an aryl radical can be captured by a Cu(II) complex to form a key aryl-Cu(III)-CF₃ intermediate, which then undergoes reductive elimination. nih.gov In other cases, a trifluoromethyl radical adds to an electron-rich substrate, forming a new radical species that is subsequently oxidized by a Cu(II) species to regenerate the Cu(I) catalyst. beilstein-journals.org

Ionic mechanisms involve the formation of charged intermediates and are often characterized by polar bond-forming steps. nih.govresearchgate.netbeilstein-journals.orgnih.govnih.gov

In some transformations, CuOTf acts as a Lewis acid, activating a substrate towards nucleophilic attack. For example, in the synthesis of diarylamines via a borrowing hydrogen mechanism, a dppe-Cu(OTf)₂ catalyst facilitates the oxidation of a benzhydrol to a more reactive benzophenone, which then undergoes nucleophilic attack by an amide. academie-sciences.fr Another example is the proposed Sₙ2-type substitution pathway for the oxidative addition to ionic copper(I) complexes. researchgate.net The formation of cationic intermediates, such as a carbocation generated from the oxidation of a carbon-centered radical by a Cu(II) species, also falls under this category. beilstein-journals.org

Hydride transfer processes, particularly nih.govCurrent time information in Birmingham, GB.-hydride shifts, have been identified as key steps in certain copper-catalyzed reactions, although they are more commonly associated with other catalysts like boranes. rsc.orgnih.gov In some instances, a copper hydride species can act as a hydrogen atom transfer agent. pku.edu.cn For example, in a borrowing hydrogen mechanism, a hydride is transferred from the substrate to the copper catalyst, and then back to an intermediate in a subsequent reductive step. academie-sciences.fr While less common for this compound specifically, the potential for copper to mediate hydride transfer adds another layer to its catalytic versatility.

| Catalytic Pathway | Key Characteristics | Initiation Step | Example Transformations |

|---|---|---|---|

| Radical Reaction Mechanisms | Involves single-electron transfer (SET) and radical intermediates. nih.govresearchgate.netbeilstein-journals.org | Cu(I)-mediated SET to generate organic radicals. beilstein-journals.org | Trifluoromethylation, Atom Transfer Radical Polymerization (ATRP). acs.orgbeilstein-journals.org |

| Ionic Reaction Mechanisms | Involves charged intermediates and polar bond formation. nih.govresearchgate.netbeilstein-journals.org | Lewis acid activation of substrates or oxidation of radicals to cations. beilstein-journals.orgacademie-sciences.fr | Synthesis of diarylamines, certain oxidative additions. researchgate.netacademie-sciences.fr |

| Hydride Transfer Processes | Involves the transfer of a hydride ion. rsc.orgnih.gov | Transfer of hydride from substrate to copper catalyst. academie-sciences.fr | Borrowing hydrogen reactions. academie-sciences.fr |

Spectroscopic and Kinetic Investigations for Mechanistic Insights

The elucidation of reaction mechanisms involving the copper triflate-toluene complex heavily relies on empirical data obtained from spectroscopic and kinetic studies. These experimental approaches provide tangible evidence of intermediate species, reaction rates, and the influence of various components on the catalytic cycle.

Spectroscopic techniques are instrumental in identifying and characterizing the species present in the catalytic system. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy allow for the real-time monitoring of reactant consumption and product formation. acs.orgacs.org For instance, in the copper-catalyzed 1,4-addition of organozinc reagents to enones, ReactIR spectroscopy has been used to monitor the disappearance of the substrate-reagent complex via its characteristic IR stretch at 1630 cm⁻¹, providing continuous data on the reaction's progress. acs.org Similarly, ¹⁹F NMR is particularly useful for tracking species containing the triflate (OTf) anion, offering insights into the catalyst's speciation and the role of the counter-ion. nih.gov In studies of Cu-catalyzed fluorination, both ¹H and ¹⁹F NMR have been employed to determine the yield of the fluorinated product over time. acs.org X-ray crystallography provides definitive structural information for stable pre-catalysts or trapped intermediates, such as the distorted tetrahedral geometry observed in a four-coordinate copper–tosylamide complex. rsc.orgnih.gov

Kinetic analyses are crucial for understanding the rate-determining steps and the roles of different components in the reaction. By systematically varying the concentration of the catalyst, substrates, and any ligands or additives, a rate law can be established. acs.orgrsc.org For example, in the Cu(OTf)/TEMPO-catalyzed aerobic oxidation of alcohols, kinetic studies revealed a first-order dependence on the base and TEMPO, but a variable-order dependence on the copper triflate concentration. rsc.orgrsc.org Such findings suggest that the catalyst may be involved in complex equilibria, potentially forming inactive aggregates at higher concentrations. acs.org

Deuterium kinetic isotope effect (KIE) studies are another powerful tool. A primary KIE, such as the kH/kD of 5.3 observed in a Pd-catalyzed/Cu(OTf)₂ co-catalyzed C-H activation, strongly indicates that the C-H bond cleavage is the sole turnover-limiting step of the reaction. nih.gov The presence of an induction period, a delay before the reaction reaches its maximum rate, can also provide mechanistic clues. acs.org This phenomenon is often attributed to the time required to form the active catalytic species from a pre-catalyst or the accumulation of a key intermediate, such as an enolate, which is part of the active catalyst itself. acs.org

| Reaction Type | Technique(s) Used | Key Findings | Reference |

|---|---|---|---|

| Pd-catalyzed/Cu(OTf)₂ co-catalyzed C-H/C-H coupling | ¹⁹F NMR, Kinetic Rate Law, KIE | Cu(OTf)₂ acts as a non-redox cocatalyst; C-H activation is the turnover-limiting step (kH/kD = 5.3 ± 0.2). | nih.gov |

| Cu-catalyzed 1,4-addition | ReactIR, Reaction Component Order Analysis | First-order dependence on cyclohexenone and catalyst; zero-order on diethylzinc. An induction period suggests the active catalyst incorporates the product enolate. | acs.org |

| Cu-catalyzed Aerobic Alcohol Oxidation | Kinetic Analysis (Component Orders) | First-order dependence on base (NMI) and TEMPO; varied-order on Cu(OTf). | rsc.orgrsc.org |

| Cu-catalyzed Fluorination of Diaryliodonium Salts | ¹⁹F NMR, UV-Vis Spectroscopy | Monitored product formation over time; confirmed rapid formation of Cu(I) from Cu(II) precursors under reaction conditions. | acs.org |

| Trapping of Cu-Nitrene Intermediate | UV-Vis Spectroscopy, X-ray Crystallography | Characterized a stable Cu(II)-tosylamide complex; kinetic studies of its reaction with C-H substrates were monitored by UV-Vis. | nih.gov |

Theoretical and Computational Approaches to Reaction Mechanism

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for mapping the intricate details of reaction pathways catalyzed by copper triflate-toluene. These approaches allow for the characterization of transient species, such as transition states and high-energy intermediates, that are often too fleeting to be observed experimentally. acs.orgacs.org

In the context of Cu(OTf)₂-assisted catalysis, computational studies have been pivotal. For a Pd-catalyzed biaryl coupling co-catalyzed by Cu(OTf)₂, DFT calculations revealed that the role of copper triflate is to facilitate anionic ligand exchange on the palladium center. nih.gov This generates a more active Pd(OTf)(OAc) species with a significantly lower C–H activation barrier (ΔΔG‡ of 2.7 kcal/mol) compared to the species present without the copper cocatalyst. nih.gov This finding elegantly explains the dramatic rate acceleration observed experimentally and highlights a non-redox role for the copper salt. nih.gov

For reactions where copper is the primary catalyst, such as the fluorination of diaryliodonium salts, DFT calculations have been used to assess various potential active catalysts (containing different combinations of fluoride, triflate, and solvent ligands) and their subsequent reaction steps. acs.org These studies proposed that the oxidation of a Cu(I) species by the diaryliodonium reagent to form a cis-Ar(F)Cu(III) intermediate is the rate-limiting step. acs.org Subsequent Ar–F bond-forming reductive elimination from the Cu(III) center was calculated to be a very facile, low-energy process. acs.org Similarly, in Cu-catalyzed cycloadditions, theoretical studies suggest that Cu(OTf)₂ functions as a Lewis acid, activating the sydnone (B8496669) substrate, which contrasts with other copper salts like Cu(OAc)₂ that are believed to promote the formation of reactive Cu(I)-acetylides. whiterose.ac.uk The triflate anion itself is also recognized as playing a crucial role, helping to stabilize key intermediates like acylium ions in Friedel-Crafts reactions. acs.org

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Pd-catalyzed/Cu(OTf)₂ co-catalyzed C-H/C-H coupling | DFT | Cu(OTf)₂ facilitates formation of a more active Pd(OTf)(OAc) catalyst. The C-H activation barrier is lowered by 2.7 kcal/mol. | nih.gov |

| Cu-catalyzed Fluorination of Diaryliodonium Salts | DFT | Oxidation of Cu(I) to a cis-Ar(F)Cu(III) intermediate is proposed to be rate-limiting. Reductive elimination from Cu(III) is facile. | acs.org |

| Metal Triflate-catalyzed Friedel–Crafts Acylation | DFT | The triflate anion is crucial for stabilizing the acylium intermediate and enabling kinetically accessible pathways. | acs.org |

| Cu-promoted Sydnone Cycloaddition | DFT | Cu(OTf)₂ functions as a Lewis acid, activating the sydnone, rather than forming a copper acetylide intermediate. | whiterose.ac.uk |

| Cu-catalyzed Hydrocarboxylation of Alkynes | DFT | Calculations compared competitive pathways (hydrocarboxylation, hydrosilylation, etc.) to explain the experimentally observed selectivity. | researchgate.net |

Catalyst System Design and Optimization for Copper Triflate Toluene

Influence of Ligand Architecture on Reactivity and Selectivity

The ligand bound to the copper center is a critical determinant of the catalyst's behavior. By systematically modifying the ligand's steric and electronic properties, it is possible to fine-tune the reactivity and selectivity of the CuOTf-toluene system for specific applications.

Chiral Ligands for Asymmetric Induction

In the realm of asymmetric catalysis, the combination of copper triflate with chiral ligands is a powerful strategy for the synthesis of enantiomerically enriched products. The choice of chiral ligand is crucial for inducing high levels of stereocontrol. A variety of ligand classes have been successfully employed with the this compound system.

For instance, highly enantioselective direct alkyne-imine additions have been developed using Cu(I)OTf in toluene (B28343) with chiral bis(oxazolinyl)pyridine (pybox) ligands, yielding propargylic amines with high enantiomeric excesses (ee). organic-chemistry.org Similarly, chiral bis(oxazoline) ligands are effective in copper-catalyzed Michael addition reactions, where toluene was found to be the optimal solvent for achieving high enantioselectivity. unl.pt In the enantioselective oxidative coupling of alkenols, Cu(OTf)₂ paired with chiral bis(oxazoline) ligands like (R,R)-i-Pr-Box has proven effective. nih.gov

Phosphorus-based chiral ligands have also demonstrated significant success. Monodentate phosphoramidite (B1245037) ligands have been used with (CuOTf)₂·toluene for the highly enantioselective conjugate addition of dialkylzinc reagents to α,β-unsaturated sulfones. researchgate.net Other chiral phosphines, such as (R)-TOL-BINAP and (S,S)-Ph-PYBOX, have been paired with copper(I) sources for asymmetric α-selenenylation reactions. acs.org Theoretical studies have also been conducted on chiral bis(oxazoline)-copper(I) catalysts to understand the stereochemical outcomes in cyclopropanation reactions. nih.gov

The synergy between the copper triflate and the specific chiral ligand creates a well-defined chiral environment around the metal center, which dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer.

Table 1: Examples of Chiral Ligands in this compound Catalysis This table is interactive. Click on the headers to sort.

| Chiral Ligand Type | Abbreviation/Name | Reaction Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Bis(oxazolinyl)pyridine | pybox | Alkyne-Imine Addition | High |

| Bis(oxazoline) | BOX | Michael Addition | Up to 46% |

| Bis(oxazoline) | (R,R)-i-Pr-Box | Oxidative Carboetherification | Up to 96% |

| Phosphoramidite | Monodentate Ligand | Conjugate Addition | 70-96% |

| Diphosphine | (R)-TOL-BINAP | α-Selenenylation | Low (1%) |

| Pyridine-Oxazoline | (S,S)-Ph-PYBOX | α-Selenenylation | Moderate (51%) |

Bidentate and Multidentate Ligand Effects

The denticity of the ligand—the number of donor atoms that bind to the copper center—plays a significant role in catalyst stability and activity. Bidentate ligands, such as the classic 2,2'-bipyridine (B1663995) (bpy) and bis(oxazolines), form stable five- or six-membered chelate rings with the copper ion. rsc.orgresearchgate.net This chelation effect often enhances catalytic performance compared to monodentate ligands by creating a more structurally defined and robust catalytic species.

Increasing the denticity further to tridentate or tetradentate ligands can lead to even more pronounced effects. Tridentate ligands like pybox create a more rigid coordination sphere around the copper, which can enhance selectivity in reactions like the asymmetric addition of alkynes to imines. organic-chemistry.org Research on benzotriazole-appended N,N-bidentate and N,N,N-tridentate ligands has shown that multidentate chelation facilitates catalytic processes, likely through favorable stereo-electronic effects on the active Cu(I) center. researchgate.netresearchgate.net In the context of Atom Transfer Radical Polymerization (ATRP), copper complexes with multidentate N-donor ligands are considered the most successful and widely used catalysts. rsc.org The ability to tune the catalytic reaction by coordinating the metal center with bidentate, tridentate, or tetradentate ligands provides a powerful tool for optimizing catalytic systems. rsc.org

Role of Counterions in Catalytic Performance

The counterion associated with the copper catalyst is not merely a spectator; it plays a crucial role in modulating the catalyst's reactivity, selectivity, and stability. The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion, in particular, possesses properties that make it highly effective in copper catalysis.

The triflate anion is known for its strong electron-withdrawing effects, which increase the electrophilicity and Lewis acidity of the copper(I) center, thereby enhancing its reactivity. chemblink.com It is a large and weakly coordinating anion, meaning it can be easily displaced by substrates, opening up coordination sites on the copper center for catalysis to occur. nih.gov This lability is critical for achieving high enantioselectivity in many reactions, as strongly coordinating anions can remain bound to the copper, hindering the formation of the desired chiral catalytic environment. nih.gov For example, in certain reactions, copper carboxylates and copper chloride (CuCl) lead to nearly racemic products, whereas the use of labile triflate ligands is essential for high enantioselectivity. nih.gov

The influence of the counterion is highly context-dependent. Studies have shown that replacing triflate with other non-coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) may have little impact on activity in some systems. acs.org However, in other cases, the choice of counterion is critical. For instance, in the cyclopropanation of styrene, replacing triflate with chloride causes a significant decrease in selectivity. rsc.orgresearchgate.net Conversely, cationic complexes with hexafluoroantimonate (SbF₆⁻) as the counterion showed 20-fold greater reactivity and superior enantioselectivity compared to their triflate counterparts in a specific reaction. rsc.orgresearchgate.net Theoretical calculations confirm that coordinating counterions like chloride can influence the geometries of intermediates and transition states, leading to higher activation barriers and lower product yields. nih.gov

Table 2: Comparison of Counterion Effects in Copper Catalysis This table is interactive. Click on the headers to sort.

| Counterion | Abbreviation | Key Properties | General Effect on Reactivity |

|---|---|---|---|

| Trifluoromethanesulfonate | OTf⁻ | Weakly coordinating, strong e⁻-withdrawing | Generally high, enhances Lewis acidity |

| Chloride | Cl⁻ | Strongly coordinating | Often decreases reactivity/selectivity |

| Bromide | Br⁻ | Strongly coordinating | Often decreases reactivity/selectivity |

| Hexafluoroantimonate | SbF₆⁻ | Very weakly coordinating | Can lead to very high reactivity |

| Tetrafluoroborate | BF₄⁻ | Weakly coordinating | Often similar to OTf⁻ |

Precatalyst Selection and In Situ Activation Strategies

The catalytically active species in these systems is typically a copper(I) complex. nih.gov However, Cu(I) salts can be sensitive to air and moisture, potentially complicating their handling and storage. nih.govfishersci.com Consequently, the more stable and air-tolerant copper(II) triflate, Cu(OTf)₂, is frequently used as a precatalyst. nih.govnih.govacademie-sciences.fr

When a Cu(II) precatalyst is used, the active Cu(I) species must be generated in situ. This activation can occur through several pathways, including reduction by a solvent or an additive, or via disproportionation. beilstein-journals.org The initial oxidation state of the copper has a significant impact on reaction efficiency, with systems starting from Cu(I) often exhibiting higher reactivity than those starting from Cu(II). acs.org

The (CuOTf)₂·toluene complex is a valuable precatalyst as it provides a stabilized source of Cu(I). chemblink.comcymitquimica.com Its use can circumvent the need for an in situ reduction step, but it often requires handling under an inert atmosphere to prevent oxidation back to Cu(II). chemblink.comnih.gov The choice between a stable Cu(II) precatalyst that requires activation and a more reactive but sensitive Cu(I) source like (CuOTf)₂·toluene depends on the specific reaction conditions and the desired balance between catalytic activity and operational simplicity. In some cases, even elemental copper (Cu(0)) can serve as a precatalyst, which is oxidized in situ to the active Cu(I) state. nih.gov

Effects of Stoichiometric and Catalytic Additives

The performance of the this compound catalyst system can be further modified and optimized through the use of various stoichiometric or catalytic additives. These additives can fulfill a range of functions, from acting as bases and co-catalysts to facilitating the generation of the active catalytic species.

Bases are common additives, often used to neutralize acidic byproducts or to act as ligands. Tertiary amines such as triethylamine (B128534) (Et₃N) and N,N-diisopropylethylamine (DIPEA) have been shown to influence catalytic activity, with the choice of base sometimes having a dramatic effect on reaction conversion and yield. beilstein-journals.org However, in some systems, the presence of a base can be detrimental, inactivating the catalyst. academie-sciences.fr

In certain reactions, additives are used to generate a more active catalyst. For example, the addition of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄) can trigger the precipitation of sodium triflate (NaOTf), leaving a more reactive, triflate-free cationic copper complex in solution. psu.edu This strategy has been shown to cause a significant activation of the precatalyst. psu.edu

Lewis acids can also be employed as additives to enhance reactivity. In a copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes, a Lewis acid additive like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) was found to be key for achieving the desired transformation. nih.gov In other cases, simple dehydrating agents like molecular sieves or magnesium sulfate (B86663) are used to remove water, which can be crucial for reactions involving moisture-sensitive intermediates. nih.gov The catalytic system is highly sensitive to these additives, and optimization of these components is often necessary to achieve the desired outcome. beilstein-journals.org

Solvent Effects and Reaction Medium Engineering in Copper Triflate Toluene Catalysis

Impact of Toluene (B28343) as Reaction Solvent in Copper Triflate Catalysis

Toluene's role as a solvent in copper triflate catalysis is primarily defined by its low coordinating ability. Unlike polar, coordinating solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), toluene does not strongly bind to the copper center. This lack of strong coordination leaves the metal center more accessible to reactants, which can be advantageous for reactions where substrate coordination is a key step. The copper(I) trifluoromethanesulfonate (B1224126) toluene complex is a stable, commercially available reagent that serves as a convenient source of the active catalyst.

The weakly coordinating nature of toluene can directly influence the transition state geometry of a reaction. For instance, in Grignard additions to sulfinimines, the use of a non-coordinating solvent like toluene has been shown to favor a closed transition state. This control over the reaction pathway can be crucial for achieving high stereoselectivity. Similarly, in certain borrowing hydrogen reactions, a weakly coordinating solvent is thought to stabilize the crucial metal-hydride intermediate without rendering it too stable to participate in the catalytic cycle.

However, the efficacy of toluene is highly dependent on the specific transformation. In many reactions, particularly those involving polar intermediates or reactants, toluene is not the optimal choice. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), reactions run in nonpolar solvents like toluene have shown unsatisfactory results compared to those performed in more polar, aprotic solvents. Similarly, in certain N-to-C aryl migrations, nonpolar solvents including toluene were found to be incapable of promoting the transformation, whereas polar solvents gave moderate yields. These findings underscore that while toluene's non-coordinating nature can be beneficial, the solvent must also possess appropriate physical properties, such as polarity, to support the specific reaction mechanism.

Comparative Analysis of Different Solvent Media and Their Influence on Reaction Outcomes

The influence of the solvent medium on copper triflate-catalyzed reactions is best understood through comparative studies. The choice of solvent can dramatically alter reaction efficiency, selectivity, and even the reaction pathway. Solvents are generally compared based on their polarity and coordinating ability.

In a study on the dearomatizing cyclization of indoles, a desired product's yield decreased dramatically when the solvent was switched from the optimal choice to acetonitrile (CH3CN) or tetrahydrofuran (B95107) (THF). This highlights that even among polar aprotic solvents, subtle differences in coordinating ability can have a significant impact. Coordinating solvents can compete with the intended ligands or substrates for a position in the copper atom's coordination sphere, potentially inhibiting the reaction.

For CuAAC reactions, a broad comparison of solvents revealed that nonpolar options like toluene and cyclohexane (B81311) gave poor results. In contrast, aprotic polar solvents such as THF, dichloromethane (B109758) (DCM), acetonitrile, and chloroform (B151607) provided better outcomes, while polar protic solvents like ethanol (B145695) (EtOH) and tert-butanol (B103910) (tBuOH) afforded even higher yields. In some cases, water has been shown to be an excellent medium for copper-catalyzed reactions, offering environmental benefits and, in some instances, improved reactivity.

The following table summarizes the effect of different solvents on the yield of various copper-catalyzed reactions, illustrating the critical role of the reaction medium.

| Reaction Type | Catalyst System | Solvent | Outcome/Yield | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | Copper-based | Toluene | Unsatisfactory results | |

| Azide-Alkyne Cycloaddition | Copper-based | THF, DCM, Acetonitrile | Improved yields | |

| Azide-Alkyne Cycloaddition | Copper-based | Ethanol, t-Butanol | Better yields | |

| Dearomatizing Cyclization of Indoles | Cu(OTf)₂ | Acetonitrile, THF | Dramatically decreased yield | |

| N-to-C Aryl Migration | NHC-Catalyzed | Toluene, DCM, 1,4-Dioxane | Trace amounts of product | |

| N-to-C Aryl Migration | NHC-Catalyzed | Acetonitrile, Ethyl Acetate | Moderate yields | |

| Synthesis of trans-4,5-Diamino-cyclopent-2-enones | Cu(OTf)₂ | Water | Excellent yields, catalyst reusable |

Modulation of Catalyst Stability and Lifetime by Solvent Environment

The solvent environment not only affects the immediate outcome of a reaction but also plays a crucial role in the long-term stability and lifetime of the copper triflate catalyst. The interaction between solvent molecules and the copper center can influence the catalyst's redox properties and structural integrity.

Coordinating solvents like acetonitrile and dimethyl sulfoxide can stabilize the copper(I) and copper(II) oxidation states by forming stable complexes. This coordination can prevent catalyst degradation through processes like disproportionation or oxidation. However, this stabilization comes at a cost, as the solvent molecules occupy coordination sites that might otherwise be used by reactants, potentially reducing catalytic activity. The process of forming the final product can be seen as a competition where coordinated solvent molecules are substituted by the bridging ligands or substrates.

Integration of Copper Triflate Toluene Catalysis with Advanced Synthetic Methodologies

Asymmetric Catalysis Strategies

The use of CuOTf-toluene in asymmetric catalysis is a cornerstone of its application, facilitating the synthesis of chiral molecules with high enantioselectivity. This is typically achieved by combining the copper triflate salt with a chiral ligand, which creates a chiral catalytic environment. The copper center, rendered a potent Lewis acid by the weakly coordinating triflate anion, orchestrates the stereochemical outcome of the reaction. researchgate.net

A prominent application is in the asymmetric conjugate addition (ACA) of organometallic reagents to electron-deficient alkenes. beilstein-journals.org For instance, the copper-catalyzed 1,4-addition of dialkylzinc reagents to cyclic enones has been accomplished with high enantiomeric excess (ee) through the use of chiral phosphoramidite (B1245037) ligands in conjunction with the CuOTf·toluene (B28343) complex. researchgate.net Similarly, high yields and enantioselectivities have been reported in the ACA of Grignard reagents to linear dienones, demonstrating the robustness of this catalytic system. beilstein-journals.org

The choice of chiral ligand is paramount in dictating the enantioselectivity. Ligands such as phosphoramidites, imidazolidin-4-one (B167674) derivatives, and various oxazolines have been successfully employed. researchgate.netnih.govacs.org Research has shown that even the relative configuration of the ligand can dramatically influence the stereochemical outcome, allowing for the selective formation of either the R or S enantiomer of the product. nih.govsemanticscholar.org

| Reaction Type | Substrate | Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Cyclic Enone | Dialkylzinc | Phosphoramidite | Up to >95% | researchgate.net |

| Conjugate Addition | Linear Dienone | Grignard Reagent | Not Specified | Good | beilstein-journals.org |

| Henry Reaction | Aldehyde | Nitromethane | Imidazolidin-4-one derivative | Up to 97% | nih.gov |

| Michael Addition | 3-Isothiocyanato oxindole | 2-Phenylidene-1,3-indanedione | Chiral Oxazoline | Up to 80% | acs.org |

Table 1: Examples of Asymmetric Reactions Catalyzed by Copper Triflate Systems.

Photoredox Catalysis Combinations

The merger of copper catalysis with visible-light photoredox catalysis has emerged as a powerful strategy for forging new chemical bonds under mild conditions. rsc.org Copper complexes are attractive in this domain due to their abundance, low cost, and unique reactivity compared to traditional iridium and ruthenium photocatalysts. beilstein-journals.orgnih.gov In these dual catalytic systems, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate radical intermediates. The copper catalyst, often derived from a Cu(I) or Cu(II) source like copper triflate, then intercepts these intermediates to facilitate the desired bond formation. beilstein-journals.orgresearchgate.net

This synergistic approach enables a wide range of transformations, including the functionalization of alkenes and alkynes, and cross-coupling reactions. beilstein-journals.orgresearchgate.net A key advantage is the ability to control reaction pathways and regioselectivity by carefully selecting the photocatalyst and copper source based on their redox potentials. nih.govyoutube.com For example, red-light-mediated photoredox catalysis combined with a copper catalyst has been used to achieve a regioselectivity switch in the difunctionalization of alkenes. nih.govyoutube.com

The mechanism often involves distinct Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycles that are coupled with the photocatalytic cycle. uni-regensburg.denih.gov The copper catalyst can capture radical species generated by the photocatalyst, leading to an organocopper intermediate that can then undergo reductive elimination to form the final product. researchgate.netnih.gov This dual role allows for transformations that are not readily accessible through either catalytic system alone.

| Reaction Type | Reactants | Copper Source | Photocatalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Alkene Difunctionalization | Alkenes, Sulfinate Salts, CF3 Reagent | CuCl2 | Os(bptpy)2(PF6)2 | Red-light mediated regioselectivity switch | nih.gov |

| C(sp3)–Heteroatom Coupling | Carboxylic Acids, Nucleophiles | Cu–Twisted (MOF) | Integrated Dye | Synergistic catalysis in a MOF | nih.gov |

| Oxoallylation of Vinylarenes | Vinyl Arenes, α-Haloketones | Cu(II)/Cu(I) | (self-sensitized) | Sequential Cu(II)/Cu(I) photocatalysis | uni-regensburg.de |

| C-N Bond Formation | Not Specified | Not Specified | Ru or Ir complex | Early example of photoinduced Ullmann coupling | researchgate.net |

Table 2: Representative Transformations via Combined Photoredox and Copper Catalysis.

Microwave-Assisted Catalysis

The integration of microwave irradiation with copper triflate catalysis, often in toluene, significantly accelerates a variety of organic reactions. mdpi.com Microwave heating provides rapid and uniform energy input directly to the reaction mixture, leading to dramatic reductions in reaction times and often improved product yields compared to conventional heating methods. researchgate.netresearchgate.net

Copper-catalyzed cross-coupling reactions are particularly amenable to microwave assistance. For instance, the synthesis of α-aryl malonates from aryl halides and diethyl malonate has been achieved in just 20 minutes at 90°C under microwave irradiation using copper(II) triflate as the catalyst in toluene, a significant improvement over conventional methods. mdpi.com Similarly, various A³ coupling (aldehyde-alkyne-amine) reactions to produce propargylamines have been optimized under microwave conditions with copper catalysts in toluene, achieving moderate to excellent yields in short timeframes. mdpi.com

The efficiency of microwave-assisted synthesis stems from the rapid absorption of microwave energy by polar components in the reaction, including the catalyst itself, which can lead to localized superheating and enhanced reaction rates. tue.nl This technique is a valuable tool for high-throughput synthesis and process optimization in medicinal and materials chemistry.

| Reaction | Catalyst System | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| α-Arylation of Malonates | Cu(OTf)₂, Picolinic Acid | Toluene | 90°C | 20 min | Moderate to Excellent | mdpi.com |

| A³ Coupling | CuBr | Toluene | 100°C | 25 min | Moderate to Excellent | mdpi.com |

| Decarboxylative A³ Coupling | CuI | Toluene | 100°C | 15 min | Low to Excellent | mdpi.com |

| Claisen-Schmidt Condensation | Cu(OTf)₂ | Solvent-free | Not specified | 20 min | 74-91% | researchgate.net |

Table 3: Comparison of Microwave-Assisted Reactions Catalyzed by Copper Systems.

Flow Chemistry Applications in Continuous Processing

The application of copper-catalyzed reactions in continuous flow processing represents a significant advancement for sustainable and scalable chemical manufacturing. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability compared to traditional batch processes. nih.gov

Copper-catalyzed reactions, including those that could employ this compound, are well-suited for integration into flow systems. For example, continuous-flow copper-catalyzed 1,4-conjugate additions to α,β-unsaturated carbonyls have been successfully developed. nih.gov The combination of flow chemistry with other advanced methodologies, such as microwave heating, is an area of active research. tue.nl Integrating microwave units into flow reactors can provide rapid and efficient heating, further accelerating reactions catalyzed by copper species. tue.nl

While specific examples detailing the use of the this compound complex in industrial-scale flow processes are not widespread in the reviewed literature, the principles are well-established. Heterogeneous copper catalysts are often preferred in flow systems to simplify product purification and catalyst recycling. The challenges in this area include maintaining catalyst activity over long periods and managing solids or slurries in a continuous stream. tue.nl

Applications in Complex Molecule Synthesis

Strategies for Natural Product Synthesis

The total synthesis of natural products represents a pinnacle of chemical science, driving the development of novel synthetic strategies and reactions. The CuOTf-toluene complex and related copper triflate systems have been instrumental in forging complex ring systems and stereocenters that are hallmarks of these biologically active molecules.

A notable application of copper triflate catalysis is in intramolecular cyclization reactions to construct polycyclic frameworks. These reactions often form the strategic cornerstone of a synthetic route, rapidly building molecular complexity from simpler precursors. For instance, copper(I) triflate has been employed in enantioselective intramolecular [2+2] cycloadditions. In the synthesis of the bicyclo[3.2.0]heptane core of natural products like (+)-clusianone, a key step involves the cyclization of a prochiral starting material. The catalyst, often in conjunction with a chiral ligand, orchestrates the formation of the strained four-membered ring with high stereocontrol. The copper(I) center coordinates with the olefin, activating it for the subsequent cyclization, while the chiral environment dictates the facial selectivity of the bond formation, leading to the desired enantiomer.

Another powerful strategy involves copper-catalyzed cycloisomerization reactions. These transformations can convert acyclic enynes into complex heterocyclic structures, which are prevalent in alkaloid natural products. The CuOTf catalyst activates the alkyne for nucleophilic attack by a tethered functional group, such as an amine or a ketone, to initiate the cyclization cascade. This approach allows for the efficient assembly of intricate ring systems that would be challenging to construct using traditional methods. The choice of solvent, ligand, and reaction conditions can be fine-tuned to control the reaction pathway and achieve high yields of the desired polycyclic product.

The following table summarizes a representative copper-catalyzed transformation used in the strategic synthesis of natural product cores.

| Reaction Type | Substrate Example | Catalyst System | Key Transformation | Natural Product Target Class |

| Intramolecular [2+2] Cycloaddition | Dienone | (CuOTf)₂·C₇H₈ + Chiral Ligand | Formation of bicyclo[3.2.0]heptane core | Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) |

| Cycloisomerization | Acyclic Enyne | (CuOTf)₂·C₇H₈ | Construction of furan or pyrrole rings | Heterocyclic Alkaloids |

These examples underscore the strategic importance of this compound in simplifying synthetic routes to complex natural products, enabling the efficient and stereocontrolled construction of their core structures.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The synthesis of intermediates for the pharmaceutical and agrochemical sectors demands efficiency, cost-effectiveness, and the ability to generate molecular diversity. This compound and related copper(II) triflate (Cu(OTf)₂) systems excel in this domain, catalyzing a wide array of reactions that produce valuable molecular building blocks. beilstein-journals.org

One of the most significant applications is in the synthesis of nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry. Multicomponent reactions (MCRs) catalyzed by copper triflate provide a highly atom-economical route to complex structures in a single step. For example, the A3 coupling (alkyne-aldehyde-amine) reaction to produce propargylamines is efficiently catalyzed by Cu(OTf)₂. beilstein-journals.org These products are versatile intermediates for the synthesis of numerous pharmaceuticals. Similarly, copper triflate catalyzes the formation of substituted pyrrolidines, quinolines, and tetrahydropyridines from simple starting materials. beilstein-journals.org

The synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics, can also be achieved using this compound. fishersci.com It serves as an effective reagent for the cyclization of β-amino thiol-esters, providing a direct route to this critical pharmaceutical scaffold. fishersci.com Furthermore, the catalyst is used to prepare polycyclic furans and butyrolactones, structures found in many biologically active compounds. fishersci.com

Copper triflate is also a key catalyst for the direct conversion of secondary alcohols into organic azides using azidotrimethylsilane (B126382) (TMSN₃) as the azide (B81097) source. organic-chemistry.org This one-pot reaction is fast, practical, and proceeds under mild conditions, furnishing versatile azide intermediates that can be readily converted into amines or used in "click chemistry" for drug discovery and bioconjugation. organic-chemistry.org

The table below details several key transformations catalyzed by copper triflate systems for the synthesis of important intermediates.

| Intermediate Class | Reaction Type | Starting Materials | Catalyst | Significance |

| Propargylamines | A3 Coupling | Aldehyde, Amine, Alkyne | Cu(OTf)₂ | Building blocks for antivirals and other pharmaceuticals. beilstein-journals.org |

| Substituted Quinolines | Multicomponent Cyclization | Aniline, Aldehyde, Alkyne | Cu(OTf)₂ | Core structure in antimalarial and anticancer agents. beilstein-journals.org |

| β-Lactams | Intramolecular Cyclization | β-Amino thiol-ester | (CuOTf)₂·C₇H₈ | Foundational structure for a major class of antibiotics. fishersci.com |

| Organic Azides | Azidation of Alcohols | Secondary Alcohol, TMSN₃ | Cu(OTf)₂ | Versatile precursors for amines and bioconjugation via click chemistry. organic-chemistry.org |

| Substituted Furans | Cycloisomerization/Addition | 2-(1-Alkynyl)-2-alkene-1-one, Indole | Cu(II) Phosphate | Important heterocyclic core in medicinal chemistry. |

| Protected Glycosides | One-Pot Acetalation/Glycosylation | Unprotected Glycoside | Cu(OTf)₂ | Essential for the synthesis of complex oligosaccharide-based drugs. |

These diverse applications highlight the indispensable role of this compound and related copper triflate catalysts in streamlining the synthesis of high-value intermediates, thereby accelerating research and development in the pharmaceutical and agrochemical industries.

Future Perspectives and Emerging Trends in Copper Triflate Toluene Research

Development of Novel Catalytic Reaction Manifolds

The exploration of CuOTf-toluene and related copper triflate systems is continuously expanding the boundaries of known chemical transformations. Researchers are actively developing novel reaction manifolds that leverage the unique Lewis acidity and redox properties of the copper center. researchgate.netbeilstein-journals.org

One promising area is the development of efficient one-pot syntheses for complex molecular architectures. For instance, copper(II) triflate has been successfully employed to catalyze multicomponent reactions, such as the synthesis of diverse quinoline (B57606) carboxylates from 2-aminoaryl carbonyls and alkynyl carboxylates. rsc.org This methodology offers significant advantages, including mild reaction conditions and enhanced reaction rates, providing rapid access to highly functionalized heterocyclic compounds. rsc.org Similarly, it has been used in the synthesis of tetrahydropyridines and furoquinoxalines, showcasing its ability to facilitate complex bond-forming cascades. beilstein-journals.org

Another key trend is the application of copper triflate in novel cycloaddition reactions. It has proven to be an excellent catalyst for the [3+2] cycloaddition of N-tosylaziridines with nitriles, a reaction that provides a direct and efficient route to substituted imidazolines. iitk.ac.in This method is notable for its applicability to a wide range of substrates, including simple alkyl-substituted aziridines, which were problematic for previous catalytic systems. iitk.ac.in

Furthermore, copper triflate catalysts are enabling new approaches to functional group transformations. A notable example is the direct conversion of secondary alcohols into organic azides using azidotrimethylsilane (B126382) as the azide (B81097) source. organic-chemistry.org This protocol is simple, rapid, and avoids the harsh reagents often required in traditional methods, highlighting the potential for developing cleaner synthetic routes. organic-chemistry.org The scope of copper-catalyzed reactions is also being extended to include borrowing hydrogen methodologies, where Cu(OTf)₂ in combination with a bisphosphine ligand catalyzes the amination of alcohols, forming water as the only byproduct. academie-sciences.fr

Table 1: Selected Novel Reactions Catalyzed by Copper Triflate Systems

| Reaction Type | Substrates | Product | Catalyst System | Key Advantages |

| Multicomponent Reaction | 2-Aminoaryl carbonyls, Alkynyl carboxylates | Quinoline Carboxylates | Cu(OTf)₂ | One-pot synthesis, mild conditions, high efficiency rsc.org |

| [3+2] Cycloaddition | N-Tosylaziridines, Nitriles | Substituted Imidazolines | Cu(OTf)₂ | Broad substrate scope, good yields, clean reaction iitk.ac.in |

| Azide Synthesis | Secondary benzylic alcohols, TMSN₃ | Organic Azides | Cu(OTf)₂ | Direct conversion, rapid, mild conditions organic-chemistry.org |

| Borrowing Hydrogen | Benzhydrol derivatives, p-Toluene sulfonamides | Diarylamines | dppe-Cu(OTf)₂ | Clean (water byproduct), no external reagents needed academie-sciences.fr |

| Diacetoxylation | Alkenes (e.g., Styrene) | Vicinal Diacetoxy Compounds | Cu(OTf)₂ | Replaces toxic OsO₄, cost-effective, mild conditions a-star.edu.sg |

Enhancing Sustainability and Green Chemistry Metrics

A significant driver in modern catalysis research is the adherence to the principles of green chemistry, and this compound is at the forefront of this movement. sigmaaldrich.comepa.gov Its use aligns with several key green chemistry principles, including the use of less hazardous chemical syntheses, catalysis over stoichiometric reagents, and improved atom economy. epa.gov

The development of copper-catalyzed reactions often provides a greener alternative to processes that rely on more toxic or expensive heavy metals like osmium, palladium, or rhodium. a-star.edu.sgacademie-sciences.fr For example, the use of copper(II) triflate to catalyze the diacetoxylation of alkenes replaces the highly toxic and costly osmium tetroxide, making the process safer and more environmentally benign. a-star.edu.sg

Researchers are also focusing on developing catalytic processes that operate under milder conditions, reducing energy consumption. mdpi.com Many copper triflate-catalyzed reactions proceed efficiently at room temperature, minimizing the environmental and economic impacts associated with high-energy processes. organic-chemistry.org The development of solvent-free reactions, such as the hydroalkoxylation of dicyclopentadiene (B1670491) using bulk reagents, further enhances the green credentials of these systems by eliminating solvent waste. researchgate.net

The principle of atom economy is addressed through the design of one-pot and multicomponent reactions where a majority of the atoms from the reactants are incorporated into the final product, minimizing waste generation. researchgate.net The borrowing hydrogen methodology for amine synthesis is a prime example, where the only byproduct is water, representing a highly atom-economical and clean transformation. academie-sciences.fr

Table 2: Green Chemistry Metrics in Copper Triflate Catalysis

| Green Chemistry Principle | Application in Copper Triflate Catalysis | Example |

| Safer Chemicals | Replacing toxic heavy metal catalysts. a-star.edu.sg | Using Cu(OTf)₂ instead of osmium tetroxide for alkene dihydroxylation. a-star.edu.sg |

| Catalysis | Using catalytic amounts of copper instead of stoichiometric reagents. epa.gov | 5 mol% of Cu(OTf)₂ used for the conversion of alcohols to azides. organic-chemistry.org |

| Energy Efficiency | Reactions are often conducted at ambient temperature and pressure. epa.gov | Synthesis of organic azides proceeds at room temperature. organic-chemistry.org |

| Atom Economy | Designing reactions where most atoms are incorporated into the product. epa.gov | Borrowing hydrogen amination of alcohols produces only water as a byproduct. academie-sciences.fr |

| Safer Solvents/Auxiliaries | Reducing or eliminating the use of hazardous solvents. epa.gov | Development of a solvent-free hydroalkoxylation process using bulk reagents. researchgate.net |

Advanced Mechanistic Insights and Predictive Modeling

A deeper understanding of reaction mechanisms is crucial for catalyst optimization and the rational design of new catalytic processes. Future research is increasingly focused on elucidating the complex mechanistic pathways of this compound catalyzed reactions through a combination of experimental and computational methods. montclair.edu

Investigations have revealed the multifaceted role of copper, which can cycle through different oxidation states, including Cu(I), Cu(II), and even transient Cu(III) species, during a catalytic cycle. a-star.edu.sgresearchgate.net For instance, in the diacetoxylation of olefins, a mechanism has been proposed where copper(II) is oxidized to a transient copper(III) species, which then cycles with copper(I) to generate the products. a-star.edu.sg In other reactions, such as trifluoromethylation, the formation of a Cu(III)-CF₃ complex has been observed and shown to be a competent intermediate. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable tools for mapping reaction energy pathways, identifying transition states, and predicting the thermodynamics of catalytic cycles. montclair.eduuit.no These models help to explain observed reactivity and selectivity. For example, computational analysis of copper-catalyzed carboxylation reactions has shown that different mechanisms (inner-sphere vs. outer-sphere CO₂ insertion) can operate depending on the substrate's electronic properties. uit.no Similarly, modeling has been used to study the trifluoromethylation of boronic acids, providing insights into the sequence of elementary steps like transmetalation and reductive elimination. montclair.edu

These predictive models are essential for moving beyond trial-and-error experimentation. By understanding the electronic and steric factors that govern catalytic activity, researchers can rationally design more efficient ligands and catalyst systems, predict substrate scope, and potentially discover entirely new reaction pathways. mdpi.comuit.no The inclusion of explicit solvent molecules in computational models is also an emerging trend, as it has been shown to significantly impact reaction energies and provide a more accurate representation of the catalytic system. montclair.edu

Catalyst Immobilization and Heterogeneous System Development

While this compound is highly effective as a homogeneous catalyst, its separation from the reaction mixture and subsequent reuse can be challenging, which is a significant drawback for industrial applications. naturalspublishing.com Consequently, a major area of future research is the development of immobilized, heterogeneous catalyst systems. rsc.org

Heterogenization involves anchoring the active copper species onto a solid support, which combines the high selectivity and activity of a molecular catalyst with the practical advantages of a heterogeneous catalyst, such as easy separation, recovery, and recyclability. naturalspublishing.comrsc.org Various support materials are being explored, including silica, magnetic nanoparticles, carbon materials, and polyoxometalates like phosphotungstate. naturalspublishing.comrsc.org